Cas no 222035-13-4 (CDK2 inhibitor II)

CDK2 inhibitor II structure
Nome del prodotto:CDK2 inhibitor II
CDK2 inhibitor II Proprietà chimiche e fisiche
Nomi e identificatori
-
- CDK2 inhibitor II
- CDK2-IN-3
- 4-{2-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}benzene-1-sulfonamide
- NCGC00387981-01
- 4-(2-(5-Bromo-2-oxoindolin-3-ylidene)hydrazinyl)benzenesulfonamide
- 4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide
- J-014585
- 4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide
- BDBM69898
- Cyclin-dependent kinase 2 Inhibitor II pound>>4-[2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazinyl]-benzenesulfonamide
- 4-[2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-hydrazino]benzenesulfonamide
- CHEMBL1532112
- BCP31226
- BDBM7680
- BDBM50202299
- 4-[N''-(5-bromo-2-keto-indol-3-yl)hydrazino]benzenesulfonamide
- 4-[2-(5-bromanyl-2-oxidanylidene-indol-3-yl)hydrazinyl]benzenesulfonamide
- AKOS034451308
- Cyclin-Dependent Kinase 2 Inhibitor II
- Z56762940
- Oxindole-Based Inhibitor 16
- HY-112460
- MLS001174919
- 222035-13-4
- TS-08857
- SMR000592222
- CHEMBL411491
- HMS2890M19
- AKOS040755527
- EX-A7826
- cid_5858639
- HMS3229D07
- 4-[(5-bromo-2-oxo-3-indolyl)hydrazo]benzenesulfonamide
- SCHEMBL15317870
- 4-[2-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazinyl]benzenesulfonamide; 4-[(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino]benzenesulfonamide; SC 221409;
- CS-0046087
- CDK2-IN-3 (compound 3)?
-
- Inchi: InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,18H,(H2,16,21,22)(H,17,19,20)
- Chiave InChI: ODZNNZYRBRRREX-UHFFFAOYSA-N
- Sorrisi: C1=CC2=C(C=C1Br)C(=NNC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N2
Proprietà calcolate
- Massa esatta: 393.97363
- Massa monoisotopica: 393.97352g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 545
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 129Ų
Proprietà sperimentali
- PSA: 113.65
CDK2 inhibitor II Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | C228120-2.5mg |
CDK2 inhibitor II |
222035-13-4 | 2.5mg |
$ 58.00 | 2023-04-18 | ||
TRC | C228120-10mg |
CDK2 inhibitor II |
222035-13-4 | 10mg |
$ 150.00 | 2023-04-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912219-5mg |
Cdk2 Inhibitor II |
222035-13-4 | 98% | 5mg |
¥2,869.20 | 2022-01-14 | |
TRC | C228120-100mg |
CDK2 inhibitor II |
222035-13-4 | 100mg |
$ 782.00 | 2023-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70680-5mg |
Cdk2 Inhibitor II |
222035-13-4 | 98% | 5mg |
¥1904.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221409D-500 mg |
Cdk2 Inhibitor II, |
222035-13-4 | ≥95% | 500MG |
¥45,164.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221409E-1 g |
Cdk2 Inhibitor II, |
222035-13-4 | ≥95% | 1g |
¥67,689.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221409-1mg |
Cdk2 Inhibitor II, |
222035-13-4 | ≥95% | 1mg |
¥639.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221409F-5g |
Cdk2 Inhibitor II, |
222035-13-4 | ≥95% | 5g |
¥195546.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221409B-5mg |
Cdk2 Inhibitor II, |
222035-13-4 | ≥95% | 5mg |
¥2031.00 | 2023-09-05 |
CDK2 inhibitor II Letteratura correlata
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
222035-13-4 (CDK2 inhibitor II) Prodotti correlati
- 361483-09-2((2E)-3-(2,3-dimethylphenyl)prop-2-enoic acid)
- 2229017-91-6(3-amino-1-{1-(tert-butoxy)carbonyl-3-methylpiperidin-4-yl}cyclobutane-1-carboxylic acid)
- 911320-63-3(4-Amino-2-ethyl-2H-pyridazin-3-one)
- 1273604-75-3(2-(2-bromo-4-chlorophenyl)azetidine)
- 1552282-20-8(5-(1,1-difluoroethyl)-2-fluoroaniline)
- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)
- 1261912-89-3(4-Chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid)
- 2137952-38-4(3-amino-5-bromo-1-(butan-2-yl)-1,4-dihydropyridin-4-one)
- 88599-32-0(ethyl 2-(carbamoyloxy)benzoate)
- 941922-72-1(N-(4-chlorophenyl)-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:222035-13-4)CDK2 inhibitor II

Purezza:99%/99%/99%/99%/99%
Quantità:5mg/10mg/100mg/250mg/1g
Prezzo ($):176/264/317/381/457